molecular formula C10H17F2NO4 B2878034 3-Boc-amino-4,4-difluoro-3-methylbutanoic acid CAS No. 2160443-44-5

3-Boc-amino-4,4-difluoro-3-methylbutanoic acid

Cat. No. B2878034
CAS RN: 2160443-44-5
M. Wt: 253.246
InChI Key: DBRXRCDSVNHQSP-UHFFFAOYSA-N
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Description

The compound “3-Boc-amino-4,4-difluoro-3-methylbutanoic acid” is a complex organic molecule. It contains a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Chemical Reactions Analysis

The Boc group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .

Scientific Research Applications

Conformational Analysis Studies

AT24413’s molecular structure allows for conformational analysis, which is crucial in understanding the three-dimensional arrangement of atoms in a molecule . This analysis aids in predicting the molecule’s reactivity and interaction with biological targets, which is essential for drug discovery and design.

Future Directions

The use of Boc-protected amines in organic synthesis continues to be a topic of research . Future directions may include the development of new methods for the addition and removal of the Boc group, as well as the exploration of its use in the synthesis of complex organic molecules .

properties

IUPAC Name

4,4-difluoro-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2NO4/c1-9(2,3)17-8(16)13-10(4,7(11)12)5-6(14)15/h7H,5H2,1-4H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRXRCDSVNHQSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CC(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Difluoro-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

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